N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJKZHWEHKFKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2N=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzenesulfonamide
The synthesis begins with introducing an azide-functionalized ethyl chain onto the benzenesulfonamide core. A two-step protocol adapted from and involves:
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N-Alkylation with 2-bromoethylamine :
Benzenesulfonyl chloride reacts with 2-bromoethylamine hydrobromide in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → room temperature). The intermediate N-(2-bromoethyl)benzenesulfonamide is isolated via vacuum filtration (yield: 85–90%). -
Azide Substitution :
Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours replaces the bromide with an azide group. The product, N-(2-azidoethyl)benzenesulfonamide , is purified by recrystallization from ethanol/water (yield: 75–80%).
Characterization Data :
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.82–7.76 (m, 2H, ArH), 7.64–7.58 (m, 3H, ArH), 3.72 (t, J = 6.4 Hz, 2H, NCH₂), 3.32 (t, J = 6.4 Hz, 2H, CH₂N₃).
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FTIR : 2105 cm⁻¹ (N₃ stretch), 1340 cm⁻¹ (SO₂ asym), 1160 cm⁻¹ (SO₂ sym).
CuAAC-Mediated Triazole Formation
Reaction with Terminal Alkynes
The azide intermediate undergoes cycloaddition with acetylene derivatives in the presence of Cu(I). A protocol modified from and employs:
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CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/water (1:1) at 50°C.
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Terminal alkynes (e.g., propiolic acid ethyl ester) are added dropwise, and the reaction is monitored by TLC (hexane/ethyl acetate 3:1).
Optimization Insights :
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Solvent polarity significantly impacts reaction rate; aqueous/organic biphasic systems enhance Cu(I) stability.
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Microwave irradiation (100°C, 30 min) reduces reaction time to 2 hours with comparable yields.
Characterization of Triazole Product :
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¹H NMR : δ 8.12 (s, 1H, triazole-H), 4.62 (t, J = 6.8 Hz, 2H, NCH₂), 3.88 (t, J = 6.8 Hz, 2H, CH₂-triazole).
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HPLC Purity : >98% after silica gel chromatography (DCM/methanol 95:5).
Alternative Routes and Mechanistic Considerations
Huisgen Cycloaddition Under Thermal Conditions
Non-catalytic [3+2] cycloaddition between N-(2-azidoethyl)benzenesulfonamide and acetylene dicarboxylates at 120°C yields a 1:1 mixture of 1,4- and 1,5-triazole regioisomers. While this method avoids metal catalysts, the lack of regiocontrol limits its utility for the target compound.
Diazotransfer Reactions
Diazotransfer reagents like imidazole-1-sulfonyl azide convert primary amines directly to azides, bypassing alkylation steps. For example:
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N-(2-aminoethyl)benzenesulfonamide treated with imidazole-1-sulfonyl azide hydrochloride and CuSO₄ in methanol/water at 0°C yields the azide precursor in 90% yield.
Scalability and Industrial-Scale Purification
Patent methodologies from highlight critical purification strategies:
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Crystallization : Crude products are washed with cold ethanol to remove Cu residues, followed by recrystallization from acetone/hexane.
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Column Chromatography : Silica gel (60–120 mesh) with gradient elution (DCM/methanol 97:3 → 95:5) achieves >99% purity.
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HPLC Monitoring : In-process checks ensure intermediates meet purity thresholds (>95%) before subsequent reactions.
Yield Comparison :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Azide Formation | 75–80 | 95–98 |
| CuAAC Reaction | 85–92 | 98–99 |
| Final Crystallization | 90–95 | >99 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The triazole moiety in N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide enhances its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against various pathogens, making them candidates for developing new antibiotics .
Cancer Therapy
This compound has been investigated for its potential in cancer treatment. Studies reveal that similar sulfonamide compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis . The IC50 values for related compounds targeting CA IX range from 10.93 to 25.06 nM, indicating potent inhibitory effects.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit various enzymes. Specifically, this compound can act as an inhibitor of carbonic anhydrases and other critical enzymes involved in metabolic processes . This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme mechanisms and developing enzyme inhibitors.
Biological Research
Protein-Ligand Interactions
this compound serves as a useful probe in studying protein-ligand interactions due to its ability to form stable complexes with various proteins. The triazole ring can engage in hydrogen bonding and π-π stacking interactions with amino acids in protein structures, facilitating detailed studies of binding affinities and interaction dynamics .
Biochemical Pathways
Research has shown that compounds containing the triazole ring can influence several biochemical pathways. For example, they may play a role in modulating inflammatory responses by inhibiting the production of pro-inflammatory mediators. This application is particularly relevant in the context of chronic inflammatory diseases where such modulation can lead to therapeutic benefits.
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound is utilized as a building block for constructing more complex molecules. Its stability and reactivity make it suitable for various chemical reactions including nucleophilic substitutions and coupling reactions . This property is advantageous in the development of new materials and pharmaceuticals.
Material Science
The compound's unique chemical structure lends itself to applications in material science. It can be incorporated into polymers and coatings due to its chemical stability and functional properties. This application is particularly valuable for creating materials with specific characteristics such as enhanced durability or antimicrobial properties .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Studies |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents; cancer therapy | Inhibitors of carbonic anhydrases; apoptosis induction |
| Biological Research | Protein-ligand interaction studies; pathway modulation | Binding studies; inflammatory mediator inhibition |
| Industrial Applications | Building blocks for complex molecules; material science | Polymer synthesis; coatings development |
Mechanism of Action
The mechanism of action of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways . The triazole ring can form hydrogen bonds and π-π interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzenesulfonamide Derivatives with Heterocyclic Moieties
a) COX-2 Inhibitors with Triazole Linkages
Compounds such as 4-(4-(1-(2-(2-(4-Isobutylphenyl)propanoyl)hydrazineylidene)ethyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide (6a) () share the benzenesulfonamide-triazole scaffold. The triazole group in these analogs enhances COX-2 selectivity by forming hydrogen bonds with the enzyme’s active site, while the ethyl spacer improves conformational flexibility. Comparative studies suggest that substituents on the triazole (e.g., methyl groups in 6a) may further optimize binding affinity and pharmacokinetic properties .
b) Benzimidazole-Based Sulfonamides
The compound 2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide () replaces the triazole with a benzimidazole ring. Benzimidazole’s planar structure and stronger basicity (pKa ~5.5) compared to triazole (pKa ~1.3) alter electronic properties and solubility. This substitution likely shifts biological activity toward targets like kinases or proton pumps, diverging from the COX-2 or orexin receptor interactions suggested for triazole-containing analogs .
c) Thiadiazole-Containing Sulfonamides
Ethazole (N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfanilamide) () features a thiadiazole ring instead of triazole. Thiadiazole’s higher lipophilicity (logP ~1.8 vs. triazole’s ~0.5) enhances membrane permeability but may reduce aqueous solubility. Ethazole’s historical use as an antibacterial agent highlights how heterocycle choice dictates therapeutic applications .
Substituent Effects on Pharmacological Activity
a) Triazole Position and Linker Flexibility
The compound 3'-(N-[3-(2-[2-(2H-1,2,3-triazol-2-yl)benzamido]ethyl)phenyl]sulfamoyl)-4'-methoxy-N,N-dimethyl-(1,1'-biphenyl)-3-carboxamide () uses a benzamide linker instead of an ethyl group. In contrast, the ethyl linker in the target compound allows adaptive positioning, which could improve interactions with dynamic binding pockets .
b) Electron-Withdrawing/Donating Groups
Derivatives such as N-(2-aminoethyl)-4-bromo-2-fluorobenzenesulfonamide () incorporate halogen substituents. Bromo and fluoro groups increase electronegativity, enhancing hydrogen bonding and altering logP (e.g., bromo raises logP by ~1.0). These modifications may improve CNS penetration or target affinity compared to unsubstituted analogs .
Key Comparative Data Table
Biological Activity
N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is a synthetic compound that combines a triazole moiety with a sulfonamide functional group. This structural combination has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure allows for various interactions with biological targets, enhancing its pharmacological profile. The presence of the triazole ring is particularly significant as it can participate in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological macromolecules.
1. Antimicrobial Activity
Studies have demonstrated that compounds containing triazole and sulfonamide functionalities exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A series of triazolium salts, which include similar structural motifs, were evaluated for their antifungal activity. The most potent compound in that study exhibited a minimum inhibitory concentration (MIC) of 0.0125 mg/mL against various fungal strains, outperforming traditional antifungal agents like ketoconazole .
- Mechanism of Action : The antifungal mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity. The triazole ring interacts with enzyme targets involved in this pathway, leading to cell death.
2. Anticancer Activity
Recent research has highlighted the anticancer potential of sulfonamide derivatives:
- Selectivity Towards Cancer Cells : Compounds similar to this compound have shown selective cytotoxicity towards cancer cell lines such as Hep3B and A549. For example, specific derivatives exhibited a higher selectivity index for Hep3B cells compared to normal cell lines .
- Molecular Docking Studies : These studies revealed that the compounds bind effectively within the active sites of carbonic anhydrases (hCA IX and XII), which are implicated in tumor progression. The binding interactions were primarily hydrophobic and involved key amino acid residues within the enzyme's active site .
Table 1: Summary of Biological Activities
Research Insights
- Synthesis and Characterization : The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure and purity of the final compound .
- Potential Applications : Given its dual functionality as both an antimicrobial and anticancer agent, this compound could be further explored for therapeutic applications in treating infections or cancers resistant to current treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
